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Executive Summary

But-3-ynal (C4H4O, CAS 52844-23-2) is a simple organic molecule featuring a terminal alkyne and an
aldehyde group, with the linear structure C#CCC=0 [1]. Recent first-principles calculations have identified
it as a prime candidate for observing long-lasting electronic coherence and correlation-driven charge
migration [2] [3]. This phenomenon, crucial for the emerging field of attochemistry, involves ultrafast
electron dynamics across the molecular structure following ionization, persisting for tens of femtoseconds
without significant decoherence [3]. These application notes detail the computational protocols and key

findings for researchers aiming to study or exploit these quantum effects.

Molecular System of Interest: But-3-ynal

But-3-ynal serves as a model system for studying ultrafast electron dynamics due to its specific electronic

structure.

e Molecular Structure: Its architecture consists of a terminal alkyne group connected to an aldehyde
functionality by a methylene (-CHz-) linker. This linear structure, represented by the SMILES notation
C#CCC=0, creates a conjugated 11-system that facilitates electron delocalization [1].

¢ lonization Potential: The vertical ionization energy (IE) of but-3-ynal, a critical parameter for
ionization-triggered dynamics, has been experimentally determined to be 9.85 eV [4].
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¢ Electronic Characteristic: The molecule's highest occupied molecular orbital (HOMO) is part of a
hole mixing structure. This means that upon ionization, the resulting hole state is not described by a
single molecular orbital but is a coherent superposition of states, which is the fundamental driver of

the ensuing charge migration [3].

Computational Protocols

The following protocols are adapted from recent cutting-edge research on simulating charge migration [3].

Protocol 1: Simulating Sudden lonization and Charge Migration

This protocol is designed to probe the intrinsic electron dynamics triggered by the instantaneous removal of

an electron.

1. Objective: To simulate and analyze the correlation-driven charge migration in but-3-ynal following

sudden ionization from its HOMO. 2. Software: The open-source octopus code is recommended for its

capability to perform real-time, real-space TDDFT simulations [3]. 3. Methodology:

¢ Initial State: The simulation is initiated by manually removing one electron from the HOMO of the
neutral but-3-ynal molecule at time t=0. This creates a non-stationary state of the cation [3].

e Time Propagation: The electronic wavefunction is propagated in time without any external laser field.
The charge density is monitored at each time step to observe the flow of electron density across the
molecule. 4. Key Computational Parameters [3]: The parameters in the table below are critical for
convergence and numerical stability.

Table 1: Key Computational Parameters for octopus

Parameter

Value

Description

Functional

Self-Interaction
Correction

Grid Type

PBE

Average Density
SIC

Spherical

Exchange-correlation functional [3].

Corrects the asymptotic potential, crucial for accurate
ionization potentials [3].

Simulation domain shape.
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Size of the simulation box.
Resolution of the real-space grid.

Duration for each propagation step.

Prevents unphysical reflections from the box edge.

Parameter Value Description
Grid Radius 12 A
Grid Spacing 0.18 A
Time Step 1.3as
(attoseconds)
Absorbing 2 A thickness
Boundaries

The workflow for this protocol can be summarized as follows:

Start: Neutral But-3-ynal
Ground State

:

Sudden Ionization
(Remove HOMO Electron)

Real-Time Propagation
(RT-TDDEFT)

Analyze Time-Dependent
Charge Density

Observe Charge Migration
Across Structure
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Protocol 2: Triggering Dynamics with IR Multi-Photon lonization

This protocol models a more realistic experimental scenario for triggering charge migration.

1. Objective: To simulate the selective triggering of charge migration using a strong infrared (IR) laser
pulse. 2. Advantage over XUV: IR multi-photon ionization selectively populates only the outermost
molecular orbitals (like the HOMO), leading to a cleaner coherent superposition of states compared to broad

XUV ionization [3]. 3. Methodology:

e Laser Pulse: A short, intense IR pulse is included in the simulation.

¢ lonization: The pulse ionizes the molecule via a multi-photon process, naturally populating the
coherent superposition of cationic states involved in the hole mixing structure.

¢ Probe Scheme: The subsequent electron dynamics can be theoretically probed to mimic
experiments planned with X-ray free-electron lasers (XFELS), which offer spatial resolution to image
the charge dynamics [3].

Key Theoretical Findings and Data Summary

First-principles calculations have yielded several critical insights into the behavior of but-3-ynal.

¢ Long-Lived Coherence: Simulations indicate that but-3-ynal can maintain electronic coherence for
approximately 15 femtoseconds after ionization. This duration is long enough to observe multiple
periods of the charge migration cycle, making it an attractive target for attosecond experiments [3].

e Validation of RT-TDDFT: The study by Guiot du Doignon et al. (2025) demonstrated that Real-Time
TDDFT, when used with a self-interaction correction, can accurately describe the correlation-driven
charge migration resulting from a hole mixing structure involving the HOMO [3].

e Comparative Molecular Analysis: Research has shown that not all small molecules support long-
lived charge migration. For instance, 3-oxopropanenitrile does not induce long-lasting dynamics,
highlighting that a specific combination of electronic properties is required [2].

Table 2: Summary of Key Properties and Computational Findings for But-3-ynal

Property | Finding Value | Description Significance | Source
Molecular Formula C4H4O [1]
Molecular Weight 68.07 g/mol [1]
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Property / Finding Value |/ Description Significance | Source

lonization Energy (IE) 9.85eV Critical for modeling ionization trigger [4].

Key Electronic Feature HOMO hole mixing Driver of correlation-driven charge migration
structure [3].

Simulated Coherence ~15fs Enables observation of multiple charge

Time migration cycles [3].

Primary Computational RT-TDDFT with PBE &  Validated for this specific phenomenon [3].

Method SIC

Application in Attochemistry and Drug Development

The study of charge migration in molecules like but-3-ynal lays the groundwork for future applications.

e Attochemistry: The ultimate goal is attochemistry—steering chemical reactivity by controlling pure
electron dynamics before nuclear motion (decoherence) sets in. The long coherence time in but-3-
ynal provides a crucial window for such control [3].

¢ Relevance to Drug Development: While not directly a drug molecule, but-3-ynal is cited as a
mouse metabolite [1]. Understanding the fundamental principles of electron-driven reactivity in
biological molecules is a long-term objective of attoscience. This research could eventually inform
how ionizing radiation or electron transfer processes initiate damage or signaling in complex
biomolecules, which is highly relevant to radiobiology and drug design.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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